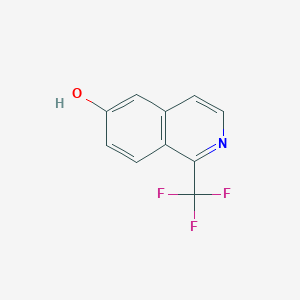

1-(Trifluoromethyl)isoquinolin-6-ol

Beschreibung

Eigenschaften

Molekularformel |

C10H6F3NO |

|---|---|

Molekulargewicht |

213.16 g/mol |

IUPAC-Name |

1-(trifluoromethyl)isoquinolin-6-ol |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)9-8-2-1-7(15)5-6(8)3-4-14-9/h1-5,15H |

InChI-Schlüssel |

VKLLXZXDPMJMFL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=CN=C2C(F)(F)F)C=C1O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials and Initial Steps

Introduction of the Trifluoromethylsulfonamide Group

Demethylation to Form the Hydroxyl Group

Purification and Characterization

- The final product is purified by flash chromatography using ethyl acetate/hexane mixtures.

- Structural confirmation is performed by NMR spectroscopy, showing consistency with previously reported data.

Reaction Scheme Summary

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formation of tetrahydroisoquinoline intermediate | From 2-(3-methoxyphenyl)ethan-1-amine, two steps | ~50 | Moderate yield, key intermediate |

| 2 | Trifluoromethylsulfonamide installation | Triflic anhydride, room temperature | 87 | Efficient trifluoromethylation |

| 3 | Demethylation to hydroxyl group | Boron tribromide (BBr3) | 90 | High yield, forms 6-hydroxy group |

| 4 | Purification | Flash chromatography (EtOAc/Hexane) | - | Product isolated as pure compound |

Alternative and Supporting Methods

- Other methods reported include the use of trifluoroacetic acid for functional group transformations on isoquinolin-6-ol derivatives, though these are less direct for the trifluoromethylation step.

- Alkylation and sulfonylation strategies have been explored in related isoquinoline derivatives, providing routes to modify the nitrogen or aromatic positions with trifluoromethyl groups or related functionalities.

- The Pictet-Spengler reaction remains the cornerstone for constructing the tetrahydroisoquinoline scaffold, which is then functionalized to yield the target compound.

Research Findings and Yields

The described synthetic route has been validated by recent publications with the following key findings:

- The Pictet-Spengler reaction is reliable for forming the tetrahydroisoquinoline core with moderate to good yields.

- Triflic anhydride is an effective reagent for introducing the trifluoromethylsulfonamide group on the nitrogen atom.

- Demethylation with BBr3 is a high-yielding step to convert methoxy groups to hydroxyl groups without degrading the trifluoromethyl functionality.

- Overall, the multi-step synthesis achieves good overall yields and produces compounds with spectroscopic data consistent with the expected structures.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Trifluoromethyl)isoquinolin-6-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into dihydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions

Major Products: The major products formed from these reactions include various substituted isoquinolines, dihydroisoquinolines, and quinoline derivatives .

Wissenschaftliche Forschungsanwendungen

1-(Trifluoromethyl)isoquinolin-6-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound’s unique properties make it useful in studying biological systems and interactions.

Industry: The compound is used in the development of materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 1-(Trifluoromethyl)isoquinolin-6-ol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, affecting their function and activity. This can lead to changes in cellular processes and pathways, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.